3-Fluoropiperidine-1-sulfonyl chloride

概要

説明

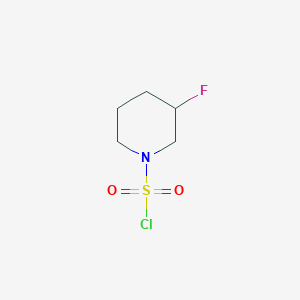

3-Fluoropiperidine-1-sulfonyl chloride is a chemical compound with the molecular formula C5H9ClFNO2S. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The presence of a fluorine atom and a sulfonyl chloride group in its structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoropiperidine-1-sulfonyl chloride typically involves the fluorination of piperidine derivatives followed by sulfonylation. One common method includes the reaction of piperidine with a fluorinating agent such as Selectfluor® to introduce the fluorine atom at the desired position. The resulting fluoropiperidine is then treated with chlorosulfonic acid or sulfuryl chloride to introduce the sulfonyl chloride group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and minimize the formation of by-products .

化学反応の分析

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with various reagents:

-

Amine Reactions : Forms sulfonamides via reaction with primary/secondary amines. This is demonstrated in the synthesis of 5-Chloro-3-(3-fluoropiperidine-1-sulfonyl)-1H-indole-2-carboxamide, where the sulfonyl chloride reacts with indole derivatives to create bioactive compounds.

-

Alcohol Reactions : Produces sulfonate esters under basic conditions. For example, reactions with methanol or ethanol yield stable esters used in drug intermediates .

-

Silylamine Reactions : Reacts with N-silylamines (e.g., N-(trimethylsilyl)morpholine) to generate sulfonamides in high yields (75–100%) under mild conditions .

Key Data :

| Reaction Partner | Product | Yield (%) | Conditions |

|---|---|---|---|

| Benzylamine | Sulfonamide | 62–100 | CH₂Cl₂, 0–25°C |

| Methanol | Sulfonate ester | 85–90 | TEA, RT |

Reduction and Oxidation

-

Reduction : Catalytic hydrogenation or LiAlH₄ reduces the sulfonyl chloride to sulfonyl fluoride (SO₂F) or sulfonyl hydride (SO₂H).

-

Oxidation : Strong oxidants (e.g., KMnO₄) convert the sulfonyl group to sulfonic acid derivatives, enhancing solubility for pharmaceutical formulations.

Mechanistic Insight :

The sulfur-chlorine bond’s polarity (S⁺–Cl⁻) facilitates electron transfer during redox reactions. Fluorine’s electronegativity stabilizes intermediates, improving reaction efficiency .

Fluorodecarboxylation and Radiolabeling

3-Fluoropiperidine-1-sulfonyl chloride participates in fluorodecarboxylation reactions for synthesizing ¹⁸F-labeled compounds. For example:

-

Reacts with Mn(tmp)Cl and PhIO to form gem-difluorinated products (46% radiochemical yield) .

-

Used in PET tracer development due to fluorine’s isotopic properties .

Optimized Conditions :

Comparative Reactivity with Structural Analogues

The fluorine atom significantly alters reactivity compared to halogenated analogues:

Key Finding : Fluorine’s electronegativity increases bond strength with biological targets (e.g., enzymes), improving drug efficacy .

Stability and Handling

科学的研究の応用

Medicinal Chemistry Applications

1. Synthesis of Sulfonamides

3-Fluoropiperidine-1-sulfonyl chloride serves as a building block for synthesizing various sulfonamide derivatives. Sulfonamides are significant in drug development due to their antibacterial properties and ability to inhibit specific enzymes. For example, sulfonamides derived from this compound have been shown to exhibit potent activity against targets like TNF-alpha converting enzyme (TACE) and human glucocorticoid receptors .

2. Development of Fluorinated Pharmaceuticals

The presence of fluorine in this compound enhances the pharmacokinetic profiles of drugs. Fluorinated compounds are increasingly prevalent in therapeutic agents due to their improved absorption and distribution characteristics. Research indicates that around 20% of all drugs contain at least one fluorine atom, reflecting the trend towards fluorination in drug design .

Table 1: Selected Case Studies Involving this compound

Research has shown that compounds derived from this compound can interact with various biological targets, leading to potential therapeutic applications. The modifications introduced by the sulfonyl group enhance binding affinities and selectivity towards specific receptors or enzymes.

Example Applications:

作用機序

The mechanism of action of 3-Fluoropiperidine-1-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, modulating their activity. The presence of the fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .

類似化合物との比較

Similar Compounds

3-Chloropiperidine-1-sulfonyl chloride: Similar structure but with a chlorine atom instead of fluorine.

3-Bromopiperidine-1-sulfonyl chloride: Similar structure but with a bromine atom instead of fluorine.

3-Iodopiperidine-1-sulfonyl chloride: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

3-Fluoropiperidine-1-sulfonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size enhance the compound’s ability to form strong bonds with biological targets, improving its efficacy and selectivity in various applications .

生物活性

3-Fluoropiperidine-1-sulfonyl chloride is a fluorinated derivative of piperidine, characterized by its sulfonyl chloride functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHClFNOS

- Molecular Weight : 183.66 g/mol

- CAS Number : 1845693-87-9

The presence of the fluorine atom in this compound enhances its biological activity by influencing its conformational behavior and reactivity in chemical reactions. The sulfonyl chloride group serves as a reactive site for various nucleophilic substitutions, leading to diverse derivatives with potential biological applications.

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution : The sulfonyl chloride group can react with nucleophiles such as amines and alcohols, forming sulfonamides or sulfonates, which may exhibit distinct biological properties.

- Enzyme Inhibition : Sulfonyl fluorides, including derivatives of this compound, have been shown to inhibit serine proteases and choline esterases by covalently modifying active-site serine residues . This mechanism is crucial for developing enzyme inhibitors in therapeutic contexts.

- Antimicrobial Activity : Research indicates that fluorinated compounds can enhance the potency of antimicrobial agents by improving their interaction with bacterial targets .

In Vitro Studies

Recent studies have evaluated the cytotoxicity and antiviral activity of compounds related to this compound. For instance:

- Cytotoxicity Assays : Compounds derived from this structure were tested on various cell lines, including HeLa and LLC-MK2. Results indicated varying degrees of cytotoxicity, with some compounds exhibiting CC values below 20 µM, indicating significant activity against cancer cell lines .

| Compound | Cell Line | CC (µM) |

|---|---|---|

| 10a | HeLa | <20 |

| 10d | HeLa | <400 |

- Antiviral Activity : In testing against several viruses (e.g., HSV-1, HCMV), no significant antiviral activity was observed for certain fluorinated derivatives at non-toxic concentrations . This highlights the need for further modifications to enhance their efficacy.

Structure-Activity Relationship (SAR)

The SAR studies have shown that modifications in the piperidine core significantly affect the biological activity. For example:

- Replacing certain groups on the piperidine ring can lead to improved stability and potency against specific targets like Mycobacterium tuberculosis .

- The introduction of electron-withdrawing groups like trifluoromethyl has been associated with enhanced antiparasitic activity while maintaining metabolic stability in vivo .

Case Studies

- Antimalarial Research : A study focusing on fluorinated piperidine derivatives demonstrated that specific modifications could improve both potency and selectivity against Plasmodium falciparum proteasomes, crucial for developing new antimalarial therapies .

- Protease Inhibition : Investigations into sulfonyl fluoride compounds revealed their effectiveness as irreversible inhibitors of serine proteases, a critical mechanism for drug development aimed at controlling proteolytic processes in cells .

特性

IUPAC Name |

3-fluoropiperidine-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClFNO2S/c6-11(9,10)8-3-1-2-5(7)4-8/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKNOYLBRIDZLQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。